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Xanthoquinodin A1 -

Xanthoquinodin A1

Catalog Number: EVT-10952540
CAS Number:
Molecular Formula: C31H24O11
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Xanthoquinodin A1 is the endophytic fungus Chaetomium sp., which is often found in various plant species, including Panax notoginseng. This fungal species is known for producing a variety of bioactive compounds, contributing to the pharmaceutical potential of its metabolites .

Classification

Xanthoquinodin A1 belongs to a class of compounds known as xanthones, which are characterized by their polycyclic aromatic structure. These compounds are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Xanthoquinodin A1 specifically exhibits strong antimicrobial and antimalarial effects .

Synthesis Analysis

Methods

The synthesis of Xanthoquinodin A1 can be approached through several methods, primarily focusing on biosynthetic pathways that utilize the metabolic capabilities of fungi. One notable method involves the hybrid biosynthesis using cerulenin, which can enhance the production of secondary metabolites like Xanthoquinodin A1. This method capitalizes on the natural biosynthetic machinery of the fungus to yield the desired compound efficiently .

Technical Details

The technical synthesis details include:

  • Cultivation: The fungus is cultured under specific conditions that promote the production of secondary metabolites.
  • Extraction: After sufficient growth, metabolites are extracted using solvents such as methanol or ethyl acetate.
  • Purification: Techniques such as chromatography (e.g., silica gel chromatography) are employed to isolate Xanthoquinodin A1 from other metabolites.
Molecular Structure Analysis

Structure

Xanthoquinodin A1 features a complex molecular structure that combines elements of both xanthone and anthraquinone. Its chemical formula is C₁₄H₈O₅, indicating the presence of multiple hydroxyl groups which contribute to its biological activity.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure. The NMR data reveals characteristic signals corresponding to the aromatic protons and functional groups present in the molecule .

Chemical Reactions Analysis

Reactions

Xanthoquinodin A1 undergoes various chemical reactions, primarily involving oxidation and reduction processes due to its reactive functional groups. These reactions can lead to modifications that may enhance or alter its biological activity.

Technical Details

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can produce more reactive intermediates.
  • Reduction: Reduction reactions can modify the compound's structure, potentially affecting its efficacy as an antibiotic or antimalarial agent.
Mechanism of Action

Process

The mechanism by which Xanthoquinodin A1 exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis: It disrupts transcription and translation processes in bacterial cells.
  • Cell Membrane Disruption: The compound causes morphological changes in bacterial cells, leading to cell lysis.
  • DNA Intercalation: There is evidence suggesting that Xanthoquinodin A1 may intercalate into DNA, disrupting replication processes in pathogens .

Data

Studies have shown that Xanthoquinodin A1 exhibits a significant reduction in parasite load in vitro, indicating its effectiveness against malaria parasites through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

Xanthoquinodin A1 is typically presented as a yellowish crystalline solid. Its melting point and solubility characteristics are crucial for understanding its stability and potential applications.

Chemical Properties

  • Solubility: It is soluble in organic solvents like methanol but has limited solubility in water.
  • Stability: The compound's stability can be affected by light and temperature, necessitating careful storage conditions.

Relevant data indicates that the compound maintains activity under various pH conditions, making it versatile for different applications .

Applications

Scientific Uses

Xanthoquinodin A1 has several promising applications in scientific research:

  • Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Antimalarial Drug Development: Given its efficacy against malaria parasites, it is being explored as a potential treatment option for malaria.
  • Research Tool: Its unique structure allows for studies on drug resistance mechanisms in pathogens .
Biosynthesis and Natural Sources of Xanthoquinodin A1

Fungal Origins and Phylogenetic Distribution in Trichocladium spp.

Xanthoquinodin A1 is a fungal-derived secondary metabolite belonging to the xanthone-anthraquinone heterodimer class. It was first isolated from Trichocladium species identified within the University of Oklahoma’s Citizen Science Soil Collection Program, which screens fungal extracts for bioactive compounds [1]. Trichocladium spp. reside within the Ascomycota phylum and demonstrate a broad phylogenetic distribution across diverse soil ecosystems. The genus is characterized by melanized hyphae and robust environmental adaptability, traits that correlate with its secondary metabolite production [1]. Genomic analyses indicate that Trichocladium shares key polyketide synthase (PKS) genes with other xanthoquinodin-producing genera, such as Chaetomium and Aspergillus, suggesting an evolutionarily conserved biosynthetic capability [9].

Table 1: Fungal Producers of Xanthoquinodin Analogues

Fungal GenusSpeciesIsolation SourceNotable Metabolites
TrichocladiumUnclassified sp.Soil ecosystemsXanthoquinodin A1, A2
ChaetomiumglobosumRhapis cochinchinensisXanthoquinodin A1, A3, B9
TritirachiumUnclassified sp.Marine sponge (Pseudoceratina purpurea)JBIR-97, JBIR-98

Beyond Trichocladium, xanthoquinodin A1 production occurs in phylogenetically disparate fungi, including endophytic strains like Chaetomium globosum 7s-1 isolated from the plant Rhapis cochinchinensis [9] and marine-derived Tritirachium species associated with the sponge Pseudoceratina purpurea [5]. This wide distribution underscores the ecological significance of xanthoquinodins in fungal adaptation.

Biosynthetic Pathways of Xanthone-Anthraquinone Heterodimers

The structural complexity of xanthoquinodin A1 arises from the fusion of xanthone and anthraquinone moieties via a distinctive C–C bond. Biosynthesis initiates with polyketide-derived precursors:

  • Precursor Assembly:
  • The anthraquinone unit originates from an octaketide chain cyclized to form emodin or emodin-like intermediates.
  • The xanthone unit derives from a hexaketide precursor via benzophenone intermediates (e.g., 2,3′,4,6-tetrahydroxybenzophenone) [4] [8].
  • Dimerization:
  • Enzymatic coupling (e.g., oxidative radical coupling) links the C-10a position of the xanthone to the C-3 position of the anthraquinone, forming the heterodimeric scaffold [1] [8].
  • Key modifications, including hydroxylation, methylation, and decarboxylation, yield mature xanthoquinodin A1 [1] [9].

Table 2: Key Biosynthetic Steps for Xanthoquinodin A1

StepPrecursor/IntermediateEnzymatic ActivityStructural Outcome
Polyketide assemblyMalonyl-CoAPolyketide synthase (PKS)Emodin (anthraquinone); Benzophenone (xanthone precursor)
CyclizationEmodin; BenzophenoneCyclase/OxidaseAnthraquinone; Xanthone core
Heterodimer couplingMonomeric unitsOxidase (e.g., laccase/peroxidase)Xanthone-anthraquinone scaffold
Tailoring reactionsPrenylation, methylationPrenyltransferase, O-methyltransferaseDecorated xanthoquinodin A1

Fungal genomes, such as those of Aspergillus nidulans, harbor gene clusters encoding PKSs, oxidases, and tailoring enzymes that parallel those hypothesized for xanthoquinodin A1 biosynthesis [8]. Isotopic labeling studies confirm the polyketide origin of both moieties, with no shikimate pathway involvement—a key distinction from plant xanthones [3] [4].

Role of Endophytic Fungi in Secondary Metabolite Production

Endophytic fungi synthesize xanthoquinodin A1 as a defense metabolite during host colonization. Chaetomium globosum 7s-1, isolated from the Chinese palm Rhapis cochinchinensis, produces xanthoquinodin A1 alongside cytotoxic epipolythiodioxopiperazines, indicating metabolic specialization for ecological competition [9]. Host-endophyte interactions critically influence yield:

  • Host-Specific Induction: Plant-derived signals (e.g., jasmonates) upregulate fungal PKS genes [7].
  • Stress Response: Nutrient limitation, oxidative stress, or microbial competition enhances production [7] [9].

Endophytes occupy unique biochemical niches; marine sponge-associated Tritirachium produces JBIR-97–99—xanthoquinodin analogs with structural variations attributed to salt stress and host-specific induction [5]. This underscores endophytes’ potential as engineered platforms for novel heterodimers.

Consortium-Driven Discovery via Citizen Science Soil Collections

The discovery of xanthoquinodin A1 exemplifies the power of collaborative screening initiatives. The University of Oklahoma’s Citizen Science Soil Collection Program, comprising >88,000 fungal extracts, enabled its identification [1]. Key stages included:

  • Pathogen-Targeted Screening:
  • An extract from Trichocladium sp. inhibited four human pathogens: Mycoplasma genitalium, Plasmodium falciparum, Cryptosporidium parvum, and Trichomonas vaginalis [1].
  • Bioactivity-Guided Fractionation:
  • LC-MS and NMR analyses tracked the anti-infective activity to xanthoquinodin A1-containing fractions [1].
  • Consortium Validation:
  • Multi-institutional teams confirmed broad-spectrum inhibition (EC50 values: 0.12–0.50 µM against M. genitalium and P. falciparum) and low cytotoxicity (HepG2 EC50 >25 µM) [1] [2].

Table 3: Screening Outcomes for Xanthoquinodin A1 from Soil Collections

PathogenInhibition EC50 (µM)Cytotoxicity (HepG2 EC50)Source Fungus
Mycoplasma genitalium0.13>25 µMTrichocladium sp.
Plasmodium falciparum0.29>25 µMTrichocladium sp.
Cryptosporidium parvum5.2>25 µMTrichocladium sp.
Trichomonas vaginalis3.9>25 µMTrichocladium sp.

This consortium model accelerates anti-infective discovery by integrating decentralized sample collection with centralized high-throughput screening, highlighting soil fungi as underexplored reservoirs of structurally novel agents [1] [7].

Properties

Product Name

Xanthoquinodin A1

IUPAC Name

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate

Molecular Formula

C31H24O11

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1

InChI Key

XCWGCTNGDUDAMO-SLAVHBLRSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O

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